molecular formula C17H16N2O3S3 B2927562 2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide CAS No. 922449-88-5

2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide

Cat. No.: B2927562
CAS No.: 922449-88-5
M. Wt: 392.51
InChI Key: ZPUMEJQVCBEFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is a synthetic benzothiazole derivative offered for research purposes. This compound is part of a class of molecules known for diverse biological activities, making it a valuable scaffold in medicinal chemistry and drug discovery research. Benzothiazole derivatives have demonstrated significant potential in various research areas, particularly as enzyme inhibitors and anticancer agents. Structurally related acetamide-bearing benzothiazoles have been identified as potent inhibitors of the urease enzyme, with some derivatives showing superior activity to standard inhibitors like thiourea . Urease inhibition is a key research target for potential interventions against infections caused by Helicobacter pylori and for preventing urinary stone formation . Furthermore, the benzothiazole core is frequently investigated in oncology research. Numerous derivatives exhibit potent and selective antitumor properties, showing efficacy against a broad panel of cancer cell lines, including breast, ovarian, and renal carcinomas . The mechanism of action for some benzothiazoles involves metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive species that can form DNA adducts selectively in sensitive tumor cells . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-benzylsulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S3/c1-23-17-19-14-8-7-13(9-15(14)24-17)18-16(20)11-25(21,22)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUMEJQVCBEFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring, a benzylsulfonyl moiety, and a methylthio group. The structural formula can be represented as follows:

C15H16N2O2S3\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}_{3}

This unique combination of functional groups contributes to its biological efficacy.

Antibacterial Activity

Research indicates that benzothiazole derivatives exhibit significant antibacterial activity. Specifically, compounds similar to This compound have been shown to inhibit bacterial growth by targeting enzymes involved in folate synthesis, such as dihydropteroate synthase.

Key Findings:

  • Inhibition of Bacterial Growth: Studies have demonstrated that the compound effectively inhibits both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action: The presence of the sulfonamide group enhances its interaction with bacterial enzymes.
CompoundKey FeaturesBiological Activity
This compoundBenzothiazole derivative with sulfonamideAntibacterial activity against various strains

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively documented. The compound has shown promise against various cancer cell lines through multiple mechanisms.

Mechanisms:

  • Inhibition of Carbonic Anhydrase: Benzothiazole derivatives inhibit metalloenzymes like carbonic anhydrase, which is crucial in tumor growth.
  • Induction of Apoptosis: Compounds have been reported to induce apoptosis in cancer cells through concentration-dependent mechanisms.

Case Studies:

  • A study highlighted that derivatives exhibited cytotoxicity against leukemia cell lines with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • Another investigation found that specific benzothiazole derivatives displayed effective inhibition against colon and lung cancer cell lines with IC50 values ranging from 1.2 nM to 44 nM .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its structural components:

  • Benzothiazole Core: Essential for the interaction with biological targets.
  • Sulfonamide Group: Enhances solubility and bioavailability.
  • Methylthio Substitution: Influences the electronic properties and reactivity.

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Coupling Reactions: Involves the reaction of substituted 2-amino benzothiazoles with N-benzyl derivatives.
  • Reagent Treatment: Intermediate compounds are treated with reagents like 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name / ID Core Structure Substituents (Position) Melting Point (°C) Yield (%)
2-(Benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide (Target) Benzothiazole -SO₂-Benzyl (acetamide), -SMe (2-position) N/A N/A
N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide () Benzothiazole -Benzamide (6-position), -SMe (2-position) N/A N/A
YLT322 () Benzothiazole -Cl (acetamide), -Pyridin-2-ylamino N/A N/A
2-Methoxy-N-(2-(2-oxo-2-(thiazol-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)benzamide (7t, ) Benzothiazole -Thiazol-2-ylamino (ethylthio), -OMe (benzamide) 237.7–239.1 68
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h, ) 1,3,4-Thiadiazole -Benzylthio (5-position), phenoxy (acetamide) 133–135 88

Key Observations:

  • Core Structure: The target compound’s benzothiazole core differentiates it from thiadiazole derivatives (e.g., 5h in ), which generally exhibit lower melting points (133–135°C vs. 237.7–239.1°C for benzothiazole-based 7t) .
  • Substituent Effects: The benzylsulfonyl group in the target compound is more polar than the benzylthio group in 5h or the benzamide in , likely increasing its solubility and metabolic stability .
  • Synthetic Feasibility: Thiadiazole derivatives (e.g., 5h) often achieve higher yields (up to 88%) compared to complex benzothiazoles like 7t (68%) or sulfonamide-containing analogs (e.g., 35% yield for compound 21 in ) .

Pharmacological Comparisons

Substituent Impact on Activity

  • Benzylsulfonyl vs. Benzylthio: The sulfonyl group increases polarity and hydrogen-bonding capacity compared to thioethers, which may enhance target specificity but reduce oral bioavailability .
  • Acetamide Variations: Replacement with benzamide () or pyridylamino groups (YLT322) alters electronic properties and binding affinities, underscoring the acetamide moiety’s role in modulating activity .

Q & A

Q. What are the recommended synthetic routes for 2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : Start with 2-methylthiobenzothiazole derivatives, introducing substituents via nucleophilic substitution or coupling reactions.

Acetamide Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt or EDC/DMAP) to attach the acetamide group to the benzo[d]thiazol-6-amine intermediate .

Sulfonyl Group Introduction : Oxidize the benzylthioether to the sulfonyl group using oxidizing agents like m-CPBA or H₂O₂ in acetic acid .

Q. Table 1: Comparison of Synthetic Yields Under Different Conditions

StepReagents/ConditionsYield (%)Reference
Acetamide CouplingEDC/DMAP, DMF, RT, 24h65–75
Sulfonyl Oxidationm-CPBA, CH₂Cl₂, 0°C to RT, 6h80–85

Q. How should researchers characterize the compound’s structural and chemical properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the methylthio (-SMe) group appears as a singlet near δ 2.5 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₆H₁₅N₂O₃S₃: [M+H]⁺ calc. 395.0365) .
  • Infrared Spectroscopy (IR) : Identify sulfonyl (SO₂) stretches at ~1300–1150 cm⁻¹ and amide (C=O) at ~1650 cm⁻¹ .

Advanced Research Questions

Q. How can researchers investigate the compound’s anticancer mechanisms?

Methodological Answer:

  • Apoptosis Assays : Use Annexin V-FITC/PI staining with flow cytometry to quantify early/late apoptosis in treated cancer cells .
  • Mitochondrial Pathway Analysis : Measure mitochondrial membrane potential (ΔΨm) using JC-1 dye and assess caspase-3/9 activation via Western blot .
  • Molecular Docking : Model interactions with targets like VEGFR-2 using AutoDock Vina; validate with kinase inhibition assays (IC₅₀ determination) .

Q. Table 2: Key Biological Assays for Mechanism Elucidation

Assay TypeProtocol HighlightsTarget PathwayReference
Annexin V/PI24h treatment, 1×10⁶ cells/mLApoptosis
JC-1 Staining10 μM JC-1, 30 min incubationMitochondrial Health
VEGFR-2 Kinase AssayADP-Glo™, 10 μM compoundAngiogenesis

Q. How should discrepancies in reported IC₅₀ values across studies be addressed?

Methodological Answer:

  • Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. cell lysate) and buffer conditions (pH 7.4, ATP concentration).
  • Purity Validation : Confirm compound purity ≥95% via HPLC (C18 column, MeOH:H₂O gradient) to exclude impurities affecting activity .
  • Dose-Response Curves : Use 8–12 concentration points in triplicate to improve IC₅₀ accuracy. Example: K604 showed IC₅₀ = 0.45 μM for ACAT1 vs. 102.85 μM for ACAT2 .

Q. How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Core Modifications : Vary substituents on the benzothiazole (e.g., nitro, methoxy) and acetamide (e.g., aryl, heteroaryl) groups.
  • Biological Screening : Test analogs in cytotoxicity (MTT assay) and target-specific assays (e.g., ACAT inhibition).
  • Computational Analysis : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors .

Q. Table 3: SAR Trends in Benzothiazole Acetamides

Substituent PositionModificationBiological Impact (vs. Parent)Reference
Benzothiazole C-2Nitro (-NO₂)↑ Antiproliferative activity
Acetamide N-Aryl4-Fluorophenyl↑ VEGFR-2 inhibition
Methylthio (-SMe)Oxidation to -SO₂Bn↓ Solubility, ↑ stability

Q. What analytical methods resolve metabolic or degradation products?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in H₂O/MeOH) to separate metabolites. Monitor for sulfoxide intermediates (m/z +16) .
  • Stability Studies : Incubate the compound in simulated physiological buffers (pH 2–9) and analyze degradation kinetics .

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